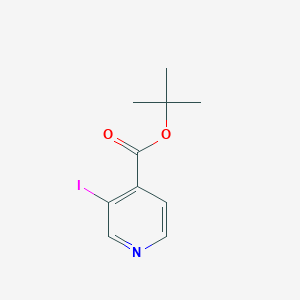
tert-Butyl 3-iodoisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-iodoisonicotinate: is an organic compound with the molecular formula C10H12INO2 It is a derivative of isonicotinic acid, where the hydrogen atom at the 3-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodoisonicotinate typically involves the iodination of tert-butyl isonicotinate. One common method is the direct iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
化学反应分析
Types of Reactions: tert-Butyl 3-iodoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, yielding tert-butyl isonicotinate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Reactions: Products include tert-butyl 3-azidoisonicotinate, tert-butyl 3-thiocyanatoisonicotinate, and tert-butyl 3-methoxyisonicotinate.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is tert-butyl isonicotinate.
科学研究应用
Chemistry: tert-Butyl 3-iodoisonicotinate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine: In biological research, this compound is used as a radiolabeled compound for imaging studies. Its iodine atom can be replaced with radioactive isotopes like iodine-125 or iodine-131, making it useful for tracking and imaging biological processes.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of tert-Butyl 3-iodoisonicotinate involves its ability to undergo substitution reactions, where the iodine atom is replaced by other functional groups. This reactivity is facilitated by the electron-withdrawing nature of the iodine atom, which makes the carbon atom at the 3-position more susceptible to nucleophilic attack. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
相似化合物的比较
tert-Butyl isonicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromoisonicotinate: Similar reactivity but with bromine instead of iodine, leading to different reaction rates and conditions.
tert-Butyl 3-chloroisonicotinate: Less reactive than the iodo derivative due to the weaker electron-withdrawing effect of chlorine.
Uniqueness: tert-Butyl 3-iodoisonicotinate is unique due to the presence of the iodine atom, which significantly enhances its reactivity in substitution reactions compared to its bromo and chloro counterparts. This makes it a valuable intermediate in organic synthesis, particularly for introducing the isonicotinate moiety into complex molecules.
属性
分子式 |
C10H12INO2 |
|---|---|
分子量 |
305.11 g/mol |
IUPAC 名称 |
tert-butyl 3-iodopyridine-4-carboxylate |
InChI |
InChI=1S/C10H12INO2/c1-10(2,3)14-9(13)7-4-5-12-6-8(7)11/h4-6H,1-3H3 |
InChI 键 |
VKNDCXCGDFTDKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




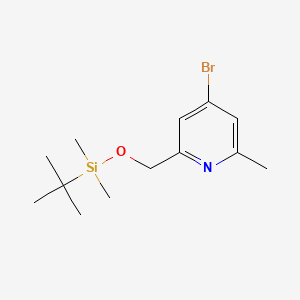
![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)



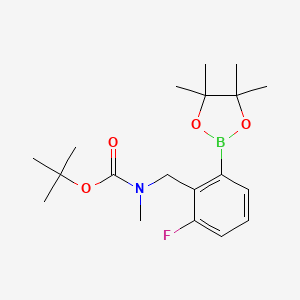
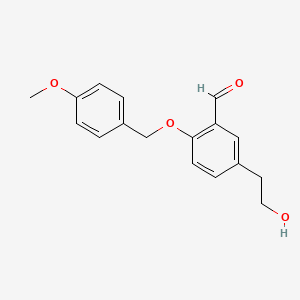
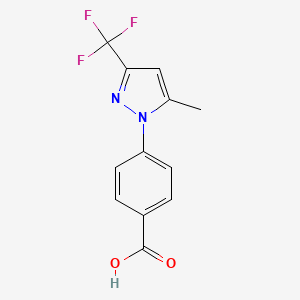
![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
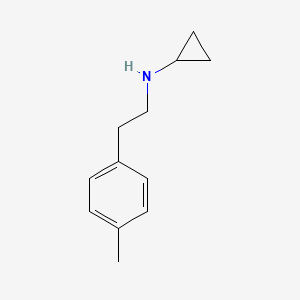
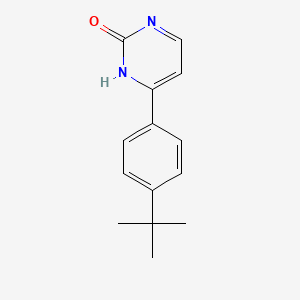
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
